molecular formula C27H25N5O2S B2664172 N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111038-93-7

N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2664172
CAS No.: 1111038-93-7
M. Wt: 483.59
InChI Key:
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a triazole, a quinazolinone, and a thioether. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, boiling point, and stability could be influenced by the arrangement of the functional groups within the molecule .

Scientific Research Applications

H1-Antihistaminic Activity A series of novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated significant in vivo H1-antihistaminic activity on conscious guinea pigs, protecting them from histamine-induced bronchospasm. One compound in particular, 4-(3-ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, emerged as the most active compound, offering better protection against bronchospasm with negligible sedation compared to the reference standard chlorpheniramine maleate, suggesting its potential as a leading compound for the development of a new class of H1-antihistamines (Alagarsamy et al., 2009).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential biological activities and investigating its physical and chemical properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the reaction of 4-ethylphenylamine with 2-bromoacetylthiophene, followed by cyclization with 4-phenethyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol to form the target compound.", "Starting Materials": [ "4-ethylphenylamine", "2-bromoacetylthiophene", "4-phenethyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol" ], "Reaction": [ "Step 1: 4-ethylphenylamine is reacted with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate to form N-(4-ethylphenyl)-2-bromoacetamide.", "Step 2: N-(4-ethylphenyl)-2-bromoacetamide is then reacted with 4-phenethyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol in the presence of a base such as sodium hydride to form the target compound N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide." ] }

CAS No.

1111038-93-7

Molecular Formula

C27H25N5O2S

Molecular Weight

483.59

IUPAC Name

N-(4-ethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H25N5O2S/c1-2-19-12-14-21(15-13-19)28-24(33)18-35-27-30-29-26-31(17-16-20-8-4-3-5-9-20)25(34)22-10-6-7-11-23(22)32(26)27/h3-15H,2,16-18H2,1H3,(H,28,33)

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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